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Executive Summary

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia
Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA damage
response (DDR).[1] By targeting ATR, ceralasertib disrupts the signaling cascade that manages
replication stress, leading to the accumulation of DNA damage and subsequent cell death,
particularly in cancer cells with a high reliance on the ATR pathway. This technical guide
provides a comprehensive overview of ceralasertib, including its mechanism of action,
preclinical and clinical efficacy, and detailed experimental protocols for its study. The
information presented is intended to support further research and development of this
promising anti-cancer agent.

Introduction to Ceralasertib and the DNA Damage
Response

The DNA damage response is a complex network of signaling pathways that safeguard
genomic integrity.[2] A key player in this network is the ATR kinase, which is activated by single-
stranded DNA (ssDNA) that forms at stalled replication forks and during the repair of DNA
damage.[3] Once activated, ATR phosphorylates a multitude of substrates, most notably
Checkpoint Kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize
replication forks.[3]
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Cancer cells often exhibit increased replication stress due to oncogene-driven proliferation and
defects in other DDR pathways, making them particularly dependent on ATR for survival.[4]
This dependency creates a therapeutic window for ATR inhibitors like ceralasertib. By inhibiting
ATR, ceralasertib abrogates the downstream signaling, leading to the collapse of replication
forks, accumulation of DNA double-strand breaks, and ultimately, mitotic catastrophe or
apoptosis.[5]

Ceralasertib has demonstrated significant anti-tumor activity both as a monotherapy and in
combination with DNA-damaging agents such as chemotherapy, radiotherapy, and other
targeted agents like PARP inhibitors.[5][6]

Mechanism of Action of Ceralasertib

Ceralasertib is an ATP-competitive inhibitor of the ATR kinase.[7] Its primary mechanism of
action is the inhibition of ATR's kinase activity, which prevents the phosphorylation of its
downstream targets, including Chk1. This disruption of the ATR-Chk1 signaling axis leads to:

» Abrogation of Cell Cycle Checkpoints: Ceralasertib prevents the ATR-mediated cell cycle
arrest (primarily at the G2/M checkpoint), forcing cells with damaged DNA to enter mitosis
prematurely.[5]

» Increased Genomic Instability: The inhibition of DNA repair and replication fork stabilization
results in the accumulation of DNA double-strand breaks, a highly lethal form of DNA
damage.[5]

o Synthetic Lethality: In tumor cells with pre-existing defects in other DDR pathways (e.g., loss
of ATM or BRCA1/2), the inhibition of ATR can be synthetically lethal.[8]

The pharmacodynamic effects of ceralasertib are characterized by the modulation of key
proteins in the ATR signaling pathway, including the inhibition of CHK1 phosphorylation
(pCHK1) and an increase in markers of DNA damage such as yH2AX and phosphorylated
RAD50 (pRAD50).[1][5]

Quantitative Data on Ceralasertib
Preclinical Activity
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The preclinical efficacy of ceralasertib has been demonstrated in a wide range of cancer cell

lines and in vivo models.

Assay Cell Line/Model  Parameter Value Reference
In Vitro Potency Cell-free IC50 1nM [3]
Human Breast
Cancer Cell IC50 <1luM
Lines
276 Cancer Cell ]
] Median GI50 1.47 uM [9]
Lines
In Vivo Efficacy H460 and H23
Dose 50 mg/kg, p.o. [3]

(Monotherapy) Xenografts

Tumor Growth
Outcome o [3]

Inhibition

) ] Ceralasertib (50

In Vivo Efficacy L

LoVo Xenografts ~ Combination mg/kg) + IR (2 [3]

(Combination)

Gy)
Enhanced
Outcome Efficacy, Avoided  [3]
Toxicity
BRCA2-mutant o Ceralasertib +
Combination ] [9]
TNBC PDX Olaparib
Complete Tumor
Outcome ] [9]
Regression
Ceralasertib
BRCA wild-type twice daily) +
op Combination ( V) [9]
TNBC PDX Increased
Olaparib
Complete Tumor
Outcome _ [°]
Regression
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BENCHE

Clinical Efficacy

Ceralasertib has been evaluated in numerous clinical trials, both as a monotherapy and in

combination with other anti-cancer agents.

_ Median
Overall Disease )
) ) Progressi
Trial Patient Response  Control
. ) Dose on-Free Reference
Identifier Population Rate Rate .
Survival
(ORR) (DCR)
(PFS)

Advanced 160mgBD 8% (5
NCT02223 _ _ : ) 52% (34

Solid (intermitten  confirmed - [2][10]
923 SD)

Tumors t) PRs)
NCT03328 S

High-Risk
273 (Arm - 0% - 3.8 months  [11]

R/R CLL
A)
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_ Median
Overall Disease )
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Trial Patient Combinati  Response  Control
- ) on-Free Reference
Identifier Population on Rate Rate )
Survival
(ORR) (DCR)
(PFS)
Ceralaserti
Advanced
NCT03780 _ b+ [41181[12]
Gastric 22.6% 58.1% 3.0 months
608 Durvaluma [13]
Cancer
b
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Sensitive,
NCT03462 Recurrent )
) Ceralaserti
342 High-
b+ 49% - 8.4 months  [1]
(CAPRI - Grade ]
Olaparib
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342 High- Ceralaserti
(CAPRI - Grade b+ 0% - 4.2 months  [5][14]
Platinum- Serous Olaparib
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Cancer
22.6% (all
Refractory ) ]
Ceralaserti  patients), 3.6 months
NCTO02547  Cancer
b+ 33.3% - (melanoma  [15][16][17]
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923 _ SD) [21]
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B) Acalabrutin
ib

Pharmacokinetics and Pharmacodynamics

Parameter Species/Context Value/Observation Reference

Absorption (tmax) Humans ~1 hour [19][21]

Terminal Half-life

Humans 8-11 hours [19][21]
(t1/2)

Dose-dependent,
) o ) ~two-fold increase
Bioavailability Mice [22]
between lowest and

highest doses

Metabolism Mice Saturable first-pass [22]

Rapid and extensive

o ) to most tissues
Distribution Mice ) [22]
(except brain and

spinal cord)

Pharmacodynamic Humans (Tumor Upregulation of (o)1)
Markers Biopsies) pRADS50

Increased yH2AX
Humans (PBMCs) o [2]

positivity

Dose-dependent
Mice (Xenografts) increase in pCHK1, [9]

pRADS50, and yH2AX

Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell viability.[16][23][24]

Materials:
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e 96-well plates

e Cancer cell lines of interest

o Complete cell culture medium

o Ceralasertib stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

 Solubilization solution (e.g., 10% SDS in 0.01 M HCI)
Procedure:

o Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 pyL of complete
medium.

 Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell
attachment.

o Prepare serial dilutions of ceralasertib in complete medium. A typical concentration range to
start with for an ATR inhibitor would be from 1 nM to 10 pM. Include a vehicle-only control
(e.g., DMSO).

e Remove the medium from the wells and add 100 pL of the medium containing the different
concentrations of ceralasertib or vehicle control.

 Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2
incubator.

e Add 10 pL of MTT solution to each well.
 Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

e Add 100 pL of solubilization solution to each well and mix thoroughly to dissolve the
formazan crystals.
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» Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for DNA Damage Response Markers

This protocol is a general guideline for the detection of p-CHK1, yH2AX, and p-RAD50.[17][25]
[26]

Materials:

Cell lysates from treated and untreated cells

o RIPA buffer with protease and phosphatase inhibitors

o BCA protein assay kit

e Laemmli sample buffer

o SDS-PAGE gels

 PVDF membrane

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies:

o

Rabbit anti-phospho-CHK1 (Ser345)

[¢]

Mouse anti-phospho-Histone H2A.X (Ser139) (yH2AX)

[¢]

Rabbit anti-phospho-RAD50 (Ser635)

[e]

Antibody to a loading control (e.g., B-actin or GAPDH)
 HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
o ECL Western Blotting Detection Reagent

o Chemiluminescence imaging system
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Procedure:

Treat cells with ceralasertib at the desired concentrations and time points.

e Lyse cells in ice-cold RIPA buffer.

o Determine protein concentration using a BCA assay.

e Denature 20-30 ug of protein from each sample by boiling in Laemmli sample buffer.
e Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.

» Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at
4°C.

o Wash the membrane three times with TBST.

 Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour
at room temperature.

¢ \Wash the membrane three times with TBST.

o Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging
system.

Immunofluorescence for yH2AX Foci

This protocol outlines the detection of yH2AX foci as a marker of DNA double-strand breaks.[2]
[41[12][13][27]

Materials:
e Cells grown on coverslips in a multi-well plate
e 4% paraformaldehyde (PFA) in PBS

o Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
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» Blocking buffer (e.g., 5% BSA in PBS)

e Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139)

o Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)
o DAPI-containing mounting medium

e Fluorescence microscope

Procedure:

o Treat cells on coverslips with ceralasertib or other DNA damaging agents.
 Fix the cells with 4% PFA for 15-30 minutes at room temperature.[2]

e Wash the cells three times with PBS.

o Permeabilize the cells with permeabilization buffer for 10-30 minutes at room temperature.[2]
» Block the cells with blocking buffer for 30-60 minutes at room temperature.

 Incubate the cells with the primary anti-yH2AX antibody (diluted in blocking buffer) overnight
at 4°C.

e Wash the cells three times with PBS.

 Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room
temperature, protected from light.

e Wash the cells three times with PBS.
e Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

» Visualize and quantify the yH2AX foci using a fluorescence microscope and image analysis
software.

Cell Cycle Analysis by Flow Cytometry
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This protocol describes the use of propidium iodide (PI) staining to analyze cell cycle
distribution.[1][3][5][9]

Materials:

Single-cell suspension of treated and untreated cells

Cold 70% ethanol

e PBS

PI/RNase A staining solution

Procedure:

o Harvest cells and prepare a single-cell suspension.

» Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.
 Incubate the cells on ice for at least 30 minutes.

o Pellet the cells by centrifugation and wash twice with PBS.

o Resuspend the cell pellet in PI/RNase A staining solution.

 Incubate the cells for 15-30 minutes at room temperature in the dark.

e Analyze the samples by flow cytometry, acquiring data for at least 10,000 events.

o Use cell cycle analysis software to determine the percentage of cells in GO/G1, S, and G2/M
phases.

In Vivo Subcutaneous Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of ceralasertib
in vivo.[8][18][28]

Materials:
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Immunocompromised mice (e.g., nude or SCID)
Cancer cell line of interest

Matrigel (optional)

Ceralasertib formulation for oral gavage

Calipers for tumor measurement

Procedure:

Prepare a single-cell suspension of the cancer cells in PBS or a mixture of PBS and
Matrigel.

Subcutaneously inject 1-10 million cells into the flank of each mouse.

Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate
tumor volume using the formula: (Length x Width?) / 2.

When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

Administer ceralasertib or vehicle control to the respective groups via oral gavage at the
desired dose and schedule.

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
weight, immunohistochemistry).
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Caption: ATR signaling pathway and the inhibitory action of ceralasertib.

Experimental Workflow
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Caption: Experimental workflow for Western Blot analysis of DDR markers.
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Caption: Rationale for combination therapy with ceralasertib and a PARP inhibitor.

Conclusion

Ceralasertib represents a significant advancement in the targeted therapy of cancers with
inherent dependencies on the DNA damage response pathway. Its potent and selective
inhibition of ATR kinase has demonstrated promising preclinical and clinical activity, both as a
monotherapy and in combination with a variety of other anti-cancer agents. This technical guide
provides a foundational resource for researchers and drug development professionals, offering
a comprehensive overview of ceralasertib's mechanism of action, a summary of key
guantitative data, and detailed experimental protocols to facilitate further investigation. As our
understanding of the complexities of the DNA damage response in cancer continues to evolve,
ceralasertib stands out as a valuable tool and a promising therapeutic agent with the potential
to improve outcomes for patients with a range of malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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